molecular formula C22H28N4O3S2 B12384747 Apoptotic agent-4

Apoptotic agent-4

Cat. No.: B12384747
M. Wt: 460.6 g/mol
InChI Key: UZUXNVRRJOOMSC-JJIBRWJFSA-N
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Description

Apoptotic agent-4 is a compound known for its ability to induce apoptosis, a form of programmed cell death Apoptosis is a crucial process in maintaining cellular homeostasis and is involved in various physiological and pathological conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of apoptotic agent-4 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic route may vary depending on the desired purity and yield. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: Apoptotic agent-4 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like hydroxide ions, and electrophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Apoptotic agent-4 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Employed in cell biology research to study apoptosis and its regulation.

    Medicine: Investigated for its potential in cancer therapy, particularly in inducing apoptosis in cancer cells.

    Industry: Utilized in the development of new pharmaceuticals and as a tool for drug discovery.

Mechanism of Action

The mechanism of action of apoptotic agent-4 involves the activation of apoptotic pathways, leading to cell death. This compound targets specific molecular pathways, including the intrinsic and extrinsic pathways of apoptosis. It may interact with proteins such as B-cell lymphoma 2 (BCL-2) family members, promoting the release of cytochrome c from mitochondria and activating caspases, which are proteases that execute apoptosis.

Comparison with Similar Compounds

Apoptotic agent-4 can be compared with other pro-apoptotic compounds such as:

    Vitamin E: Known for its antioxidant properties and ability to induce apoptosis in cancer cells.

    Curcumin: A natural compound with anti-inflammatory and pro-apoptotic effects.

    Quercetin: A flavonoid that promotes apoptosis and has potential anti-cancer properties.

    Resveratrol: A polyphenol with pro-apoptotic and anti-cancer activities.

    Genistein: An isoflavone that induces apoptosis and has been studied for its anti-cancer potential.

Uniqueness: this compound is unique in its specific molecular targets and pathways involved in inducing apoptosis. Its ability to selectively induce apoptosis in cancer cells while sparing normal cells makes it a promising candidate for cancer therapy.

Properties

Molecular Formula

C22H28N4O3S2

Molecular Weight

460.6 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-[(E)-1-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]ethylideneamino]thiourea

InChI

InChI=1S/C22H28N4O3S2/c1-16-12-14-26(15-13-16)31(27,28)21-10-4-18(5-11-21)17(2)24-25-22(30)23-19-6-8-20(29-3)9-7-19/h4-11,16H,12-15H2,1-3H3,(H2,23,25,30)/b24-17+

InChI Key

UZUXNVRRJOOMSC-JJIBRWJFSA-N

Isomeric SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)/C(=N/NC(=S)NC3=CC=C(C=C3)OC)/C

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=NNC(=S)NC3=CC=C(C=C3)OC)C

Origin of Product

United States

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